1-[3-(n-Butylthio)phenyl]ethanol
Description
1-[3-(n-Butylthio)phenyl]ethanol is a substituted ethanol derivative featuring a phenyl ring with an n-butylthio (-S-C₄H₉) group at the 3-position and a hydroxyl-bearing ethyl chain at the 1-position. This compound combines the reactivity of a thioether group with the hydrogen-bonding capability of an alcohol, making it of interest in organic synthesis, photophysical studies, and materials science.
Properties
IUPAC Name |
1-(3-butylsulfanylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-3-4-8-14-12-7-5-6-11(9-12)10(2)13/h5-7,9-10,13H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVANLBLXFYXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC(=C1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(n-Butylthio)phenyl]ethanol typically involves the reaction of 3-(n-butylthio)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 1-[3-(n-Butylthio)phenyl]ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(n-Butylthio)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The sulfide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 1-[3-(n-Butylthio)phenyl]ethanone.
Reduction: Various alcohol derivatives depending on the reducing agent and conditions.
Substitution: Compounds with different substituents replacing the sulfide group.
Scientific Research Applications
1-[3-(n-Butylthio)phenyl]ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(n-Butylthio)phenyl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the sulfide group can participate in redox reactions. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key differentiator is the n-butylthio substituent, which contrasts with other phenyl-ethanol derivatives:
Spectroscopic and Photophysical Properties
- ASE Performance: MSPPP and DAPPP exhibit ASE in polar solvents (e.g., methanol, ethanol), but ASE is absent in non-polar solvents like toluene due to poor solubility .
- Stokes Shift: MSPPP shows a Stokes shift of ~69–121 nm (absorption: 403–427 nm; emission: 472–533 nm) . The electron-donating n-butylthio group in the target compound could reduce the Stokes shift compared to electron-withdrawing groups (e.g., nitro in 1-(3-Nitrophenyl)ethanol).
Thermodynamic and Electronic Effects
- Hydrogen Bonding: The alcohol group in 1-[3-(n-Butylthio)phenyl]ethanol can form hydrogen bonds, similar to hydroxyacetophenones (), but the thioether’s weaker polarity compared to sulfonyl or nitro groups may reduce intermolecular interactions, affecting crystallization .
Biological Activity
1-[3-(n-Butylthio)phenyl]ethanol is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1-[3-(n-Butylthio)phenyl]ethanol is characterized by the presence of a butylthio group attached to a phenyl ring, which influences its chemical reactivity and biological interactions. Its molecular formula is C12H16OS, and it can be represented structurally as follows:
The biological activity of 1-[3-(n-Butylthio)phenyl]ethanol is believed to stem from its ability to interact with various molecular targets within biological systems. The butylthio group can undergo oxidation or reduction, leading to the formation of reactive intermediates that may inhibit enzyme activity or disrupt cellular processes. This interaction can result in various biological effects, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells.
Antimicrobial Effects
Research has indicated that 1-[3-(n-Butylthio)phenyl]ethanol exhibits antimicrobial properties against several bacterial strains. A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent in treating resistant infections.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
In vitro studies have explored the anticancer potential of 1-[3-(n-Butylthio)phenyl]ethanol. It was found to induce apoptosis in various cancer cell lines, including breast and leukemia cells. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.
Case Study: Breast Cancer Cells
A notable study investigated the effect of the compound on MDA-MB-231 breast cancer cells. Treatment with varying concentrations resulted in significant cell death, as illustrated below:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 70 |
| 50 | 45 |
| 100 | 20 |
Research Findings
Recent research has focused on elucidating the structure-activity relationship (SAR) of compounds similar to 1-[3-(n-Butylthio)phenyl]ethanol. Studies indicate that modifications to the butylthio group can significantly alter biological activity. For instance, replacing the butyl group with a smaller alkyl chain led to decreased antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
